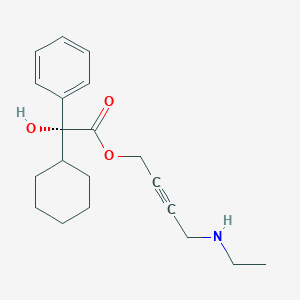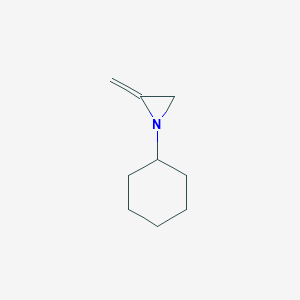
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate, also known as Etomidate, is a sedative-hypnotic drug used for anesthesia induction. It was first synthesized in 1964 by Janssen Pharmaceutica, and has since then become a widely used anesthetic agent due to its rapid onset and short duration of action.
Wirkmechanismus
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate acts on the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedation and hypnosis.
Biochemische Und Physiologische Effekte
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate has been shown to have minimal effects on cardiovascular and respiratory function, making it a suitable choice for patients with compromised cardiovascular or respiratory systems. It also has a short duration of action, allowing for rapid recovery after anesthesia induction.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate has been used in laboratory experiments to study the effects of anesthesia on various physiological processes. Its rapid onset and short duration of action make it a useful tool for studying the effects of anesthesia induction on different organ systems. However, its use in laboratory experiments is limited by its potential side effects on cognitive function and memory.
Zukünftige Richtungen
Future research on Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate could focus on its potential use as a treatment for various medical conditions, such as traumatic brain injury and postoperative nausea and vomiting. Additionally, further studies could be conducted to better understand the long-term effects of Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate on cognitive function and memory.
Synthesemethoden
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate is synthesized through a multi-step process that involves the reaction of 5-methylimidazole-4-carboxylic acid with ethyl chloroformate, followed by the reaction of the resulting ethyl 5-methylimidazole-4-carboxylate with 4-chlorobenzylamine. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate has been extensively studied for its use in anesthesia induction, as well as for its potential use as a treatment for various medical conditions. It has been shown to be effective in reducing intracranial pressure in patients with traumatic brain injury, as well as in reducing the risk of postoperative nausea and vomiting.
Eigenschaften
CAS-Nummer |
175202-89-8 |
|---|---|
Produktname |
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate |
Molekularformel |
C14H15ClN2O2 |
Molekulargewicht |
278.73 g/mol |
IUPAC-Name |
ethyl 1-[(4-chlorophenyl)methyl]-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-19-14(18)13-10(2)17(9-16-13)8-11-4-6-12(15)7-5-11/h4-7,9H,3,8H2,1-2H3 |
InChI-Schlüssel |
HEXZFLKBFCEEKU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C=N1)CC2=CC=C(C=C2)Cl)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C=N1)CC2=CC=C(C=C2)Cl)C |
Synonyme |
ETHYL 1-(4-CHLOROBENZYL)-5-METHYLIMIDAZOLE-4-CARBOXYLATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




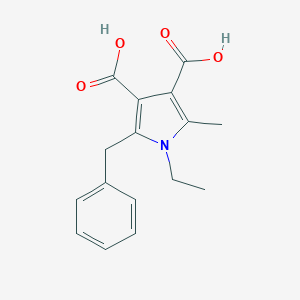
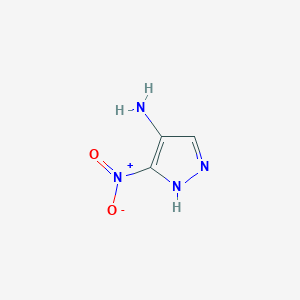
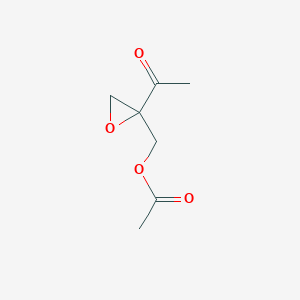
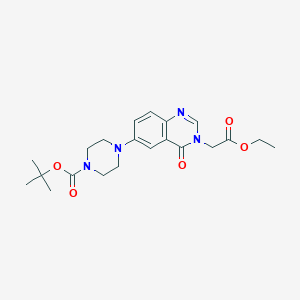
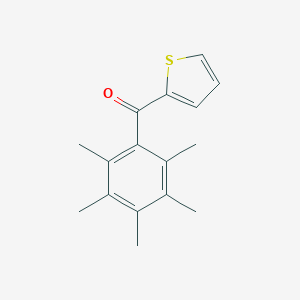
![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)


